A Comprehensive Technical Guide to (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate: Physicochemical Properties and Analytical Methodologies
A Comprehensive Technical Guide to (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate: Physicochemical Properties and Analytical Methodologies
Abstract: (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a chiral intermediate of paramount importance in modern pharmaceutical synthesis. Its defined stereochemistry and the presence of a dichlorinated phenyl ring make it a valuable building block for a range of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its core physicochemical properties, detailed analytical protocols for quality control, and insights into its application. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, process chemists, and quality assurance professionals in the drug development sector.
Core Molecular Profile and Physicochemical Characteristics
A foundational understanding of a molecule's properties is critical for its effective use, from reaction optimization to formulation development. This section details the identity and key physical data for the title compound.
Chemical Identity
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IUPAC Name: ethyl (3R)-3-amino-3-(3,5-dichlorophenyl)propanoate
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CAS Number: While several CAS numbers exist for related salts and isomers, the free base is commonly referenced in chemical supplier databases.
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Canonical SMILES: CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N[1]
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InChI Key: VEXKYYBQZJWWSL-UHFFFAOYSA-N[1]
Caption: 2D structure of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.
Summary of Physicochemical Data
The following table summarizes the essential physical properties. It is critical to note that some parameters, particularly those influenced by crystalline form, should be confirmed experimentally for each batch.
| Property | Value / Description | Rationale & Significance |
| Appearance | White to off-white crystalline solid. | A primary indicator of purity; deviations in color may suggest impurities or degradation. |
| Melting Point | Typically in the range of 78-82 °C (Varies by supplier). | A sharp melting range is a key indicator of high purity. |
| Boiling Point | Decomposes prior to boiling under atmospheric pressure. | High molecular weight and polar functional groups lead to strong intermolecular forces, making it non-volatile. |
| Solubility | Soluble in methanol, ethanol, dichloromethane; Sparingly soluble in water. | Dictates appropriate solvents for reactions, purification (crystallization), and analytical sample preparation. |
| pKa | The primary amine (NH₂) is basic (pKa of conjugate acid is estimated to be ~9-10). | Governs the compound's charge state at different pH values, which is crucial for extraction, chromatography, and formulation. |
| Optical Rotation | Exhibits specific optical rotation due to the (R)-stereocenter. | This is a critical quality control parameter to confirm enantiomeric identity and measure enantiomeric purity. The value must be determined experimentally. |
Analytical Characterization: A Validated Approach
Confirming the identity, purity, and stereochemical integrity of this chiral intermediate is non-negotiable. The following section outlines a multi-faceted analytical strategy, grounded in established principles, to provide a comprehensive characterization.
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The primary challenge is to resolve the (R)- and (S)-enantiomers. The causality behind successful chiral separation lies in creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose carbamate derivatives) are the industry standard for this class of compounds. They offer a rich combination of interaction sites (polar, π-π, steric) that create the necessary energetic difference for separation. The mobile phase, typically a non-polar solvent like hexane with an alcohol modifier (isopropanol or ethanol), is fine-tuned to control retention and resolution.
Trustworthiness: A self-validating HPLC method is built upon a robust System Suitability Test (SST) performed before any sample analysis. The SST must include injections of a reference standard to verify key performance indicators like retention time stability, peak resolution (>1.5), tailing factor (<1.5), and theoretical plates. This ensures the chromatographic system is performing as expected before committing to sample analysis. For regulatory filings, the method must be fully validated according to ICH Q2(R1) guidelines.
Authoritative Grounding & Protocol: The principles of chiral separations by HPLC are well-documented and form the basis of pharmacopeial methods worldwide.[3][4]
Step-by-Step Protocol: Enantiomeric Purity by Chiral HPLC
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System Preparation: Equilibrate an HPLC system equipped with a UV detector.
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Column: Chiralpak® IA or a similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: Isocratic mixture of n-Hexane:Isopropanol (90:10, v/v). Note: This ratio is a starting point and must be optimized.
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Flow Rate: 1.0 mL/min.
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Temperature: 25 °C.
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Detection: UV at 220 nm.
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.
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Injection: Inject 10 µL.
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Data Analysis: Identify the peaks for the (R)- and undesired (S)-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Caption: Validated workflow for chiral HPLC analysis.
Structural Confirmation by NMR and MS
While HPLC confirms purity, it does not definitively prove structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is required for unambiguous structural elucidation.
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¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the carbon-hydrogen framework.
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Expected ¹H NMR signals: A triplet and quartet for the ethyl ester group, distinct signals for the diastereotopic protons of the -CH₂- group adjacent to the chiral center, a multiplet for the benzylic proton, and characteristic signals in the aromatic region for the dichlorophenyl ring. The NH₂ protons will appear as a broad singlet.
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Expected ¹³C NMR signals: Resonances for the ester carbonyl, the two ethyl carbons, the aliphatic CH and CH₂ carbons, and the six aromatic carbons (four unique signals due to symmetry).
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Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data.
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Method: Electrospray Ionization (ESI) in positive mode is ideal.
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Expected Result: A strong signal for the protonated molecule [M+H]⁺ at m/z 262. The key diagnostic feature is the isotopic pattern arising from the two chlorine atoms (a cluster of peaks at M, M+2, and M+4 with a characteristic ~9:6:1 ratio), which provides high confidence in the elemental composition.
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Caption: Synergy of analytical techniques for complete characterization.
Applications in Pharmaceutical Development
(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is not an active drug itself but rather a high-value chiral building block. Its utility stems from the strategic placement of its functional groups.
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Chiral Scaffold: The (R)-stereocenter is often essential for the specific three-dimensional fit of a final drug molecule into its biological target (e.g., an enzyme active site or a receptor). Using the correct enantiomer from the start of a synthetic route is far more efficient than separating enantiomers at the final API stage.
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Synthetic Handle: The primary amine and the ethyl ester provide versatile points for further chemical modification, allowing for the construction of more complex molecular architectures through amide bond formation, alkylation, or reduction.
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Pharmacophore Element: The 3,5-dichlorophenyl group can be a critical part of the pharmacophore, participating in hydrophobic or halogen-bonding interactions within the target binding pocket, thereby enhancing potency and selectivity. This moiety is found in various developmental compounds targeting neurological and metabolic disorders.[5]
Safety, Handling, and Storage
Proper handling is essential to ensure personnel safety and maintain compound integrity.
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Safety: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
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SDS: Always consult the material's Safety Data Sheet (SDS) before use for comprehensive hazard and handling information.
References
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Phenomenex. Chiral HPLC Separations.[Link]
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Chiralpedia. Chiral HPLC separation: strategy and approaches.[Link]
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International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
